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Compound of Interest

Compound Name: Chloroapixaban

CAS No.: 2029205-64-7

Cat. No.: B1458996

Get Quote

Mechanistic Formation, Analytical Characterization, and
Control Strategies
Executive Summary
In the high-purity manufacturing of Apixaban (Eliquis®), the management of process-related

impurities is critical for meeting ICH Q3A(R2) guidelines. Apixaban Impurity 5, commonly

identified in pharmacopeial contexts as Apixaban USP Related Compound G, represents a

significant process intermediate. It is the open-chain, ethyl ester precursor to the drug's

characteristic piperidinone ring.

Its presence in the final drug substance indicates incomplete cyclization or insufficient

downstream purging. This guide provides a definitive technical breakdown of Impurity 5,

including its physicochemical identity, formation pathway, and robust analytical strategies for its

quantification.

Molecular Identity and Physicochemical
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Apixaban Impurity 5 is chemically distinct due to the presence of a terminal bromine atom and

an ethyl ester moiety, both of which are transformed in the final steps of Apixaban synthesis.

Table 1: Core Chemical Data
Property Specification

Common Name Apixaban Impurity 5

Pharmacopeial Map USP Related Compound G

CAS Registry Number 881386-12-5

Chemical Name

Ethyl 6-(4-(5-bromopentanamido)phenyl)-1-(4-

methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-

pyrazolo[3,4-c]pyridine-3-carboxylate

Molecular Formula C₂₇H₂₉BrN₄O₅

Molecular Weight 569.45 g/mol

Monoisotopic Mass 568.13 (⁷⁹Br) / 570.13 (⁸¹Br)

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol, DCM; Poorly

soluble in Water

Technical Note on Isotopic Pattern: Due to the presence of a single Bromine atom, Mass

Spectrometry (MS) analysis will display a characteristic 1:1 isotopic abundance ratio between

the m/z 569 and m/z 571 peaks (

), serving as a definitive diagnostic signature.

Formation Mechanism and Synthetic Pathway[7][8]
[9]
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Understanding the origin of Impurity 5 requires analyzing the convergent synthetic route of

Apixaban. The synthesis typically involves the construction of the central pyrazolo-pyridine core

followed by the elaboration of the side chains.

The Critical Pathway
Impurity 5 is formed during the acylation step where the aniline intermediate reacts with 5-

bromovaleryl chloride.

Precursor: Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-

pyrazolo[3,4-c]pyridine-3-carboxylate.

Reaction: Acylation with 5-bromovaleryl chloride.

Product (Impurity 5): The linear bromo-amide intermediate.

Next Step (Cyclization): Intramolecular nucleophilic substitution (base-mediated) closes the

ring to form the piperidinone moiety.

Final Step (Aminolysis): The ethyl ester is converted to the carboxamide (Apixaban) using

ammonia.

Impurity Persistence: If the cyclization (Step 4) is incomplete, or if the subsequent aminolysis

proceeds without prior removal of the uncyclized material, Impurity 5 (or its amide analog) can

carry forward into the final API.

Visualization: Synthetic Origin of Impurity 5
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Figure 1: Synthetic pathway illustrating the formation of Impurity 5 and its transformation into

the cyclized intermediate. Incomplete cyclization leads to impurity carryover.

Analytical Characterization Strategy
To ensure the safety and efficacy of the drug substance, robust analytical methods must be

employed to detect and quantify Impurity 5.

High-Performance Liquid Chromatography (HPLC)
Impurity 5 is more hydrophobic than Apixaban due to the ethyl ester and the bromo-alkyl chain.

It typically elutes after the main Apixaban peak in reverse-phase chromatography.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
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Mobile Phase A: 0.1% Orthophosphoric acid or Ammonium Acetate buffer (pH 4.5).

Mobile Phase B: Acetonitrile (ACN).

Gradient: Standard gradient starting at 10-20% B, ramping to 80-90% B to elute the non-

polar ester impurities.

Detection: UV at 280 nm (absorption maximum for the pyrazolo-pyridine core).

Mass Spectrometry (LC-MS)
For identification during method validation:

Ionization: ESI Positive Mode (

).

Target Mass:m/z 569.1 and 571.1.

Fragmentation (MS/MS):

Loss of the ethyl group (-28 Da).

Cleavage of the amide bond releasing the bromo-valeryl chain.

Diagnostic fragment of the methoxyphenyl-pyrazolo-pyridine core.[1][2]

Control and Purging Strategies
The presence of Impurity 5 suggests a failure in the cyclization efficiency. To control this

impurity below the ICH Q3A threshold (typically <0.15%):

Reaction Monitoring: Use IPC (In-Process Control) HPLC to ensure <0.5% of Impurity 5

remains before proceeding to the aminolysis step.

Base Stoichiometry: Ensure sufficient base (e.g., Potassium tert-butoxide or Sodium hydride)

is used to drive the intramolecular alkylation to completion.
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Solvent Selection: The ethyl ester intermediate (Impurity 5) has different solubility profiles

compared to the cyclized product. Recrystallization in alcohols (Methanol/Ethanol) can

effectively purge the linear impurity due to the solubility difference created by the rigid lactam

ring in the desired product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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